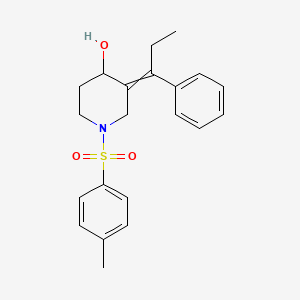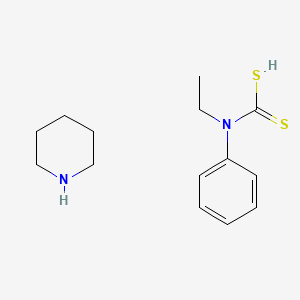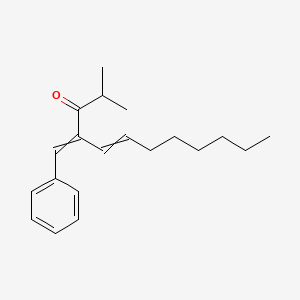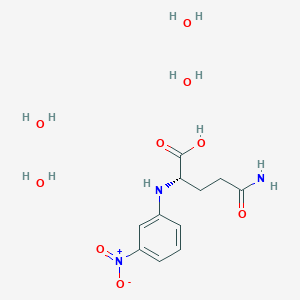
5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 5 and 7 positions and a phenyl group at the 3 position of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the isoquinoline ring, potentially leading to dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxy-1-phenylisoquinoline: Lacks the carbonyl group at the 1 position.
3-Phenylisoquinoline: Lacks the methoxy groups at the 5 and 7 positions.
5,7-Dimethoxyisoquinoline: Lacks the phenyl group at the 3 position.
Uniqueness
5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one is unique due to the specific arrangement of methoxy and phenyl groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
143658-02-0 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
5,7-dimethoxy-3-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-14-13(16(9-12)21-2)10-15(18-17(14)19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
HKVFACZBDUSTSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(NC2=O)C3=CC=CC=C3)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)



![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)


![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)


acetate](/img/structure/B15161557.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)

